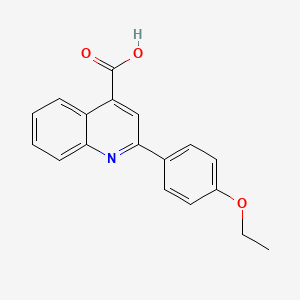
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 51842-68-3 and a molecular weight of 293.32 . It has a linear formula of C18H15NO3 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . A related compound, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, was synthesized and used to form new cadmium complexes.Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C18H15NO3/c1-2-22-13-9-7-12 (8-10-13)17-11-15 (18 (20)21)14-5-3-4-6-16 (14)19-17/h3-11H,2H2,1H3, (H,20,21) .科学研究应用
Synthesis and Structural Applications
Synthesis and Properties of Cd(II) Complexes 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and its derivatives are utilized in the synthesis of new cadmium complexes. These complexes are characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction. They exhibit interesting fluorescent behavior and have been studied for antibacterial activities against various bacteria like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores Quinoline derivatives are synthesized and studied for their photophysical properties. The study delves into excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their synthesis, structure, and photophysical behaviors in solvents of different polarities. These compounds exhibit unique emission properties depending on solvent polarity and are thermally stable up to 300°C (Padalkar & Sekar, 2014).
Biological and Medicinal Research Applications
Antimicrobial Evaluation of Quinoline Derivatives Quinoline and its derivatives have been recognized for their medicinal properties, specifically their antimicrobial activities. New substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These derivatives are found to be active against different microorganisms, with some showing significant antifungal activity (Kumar & Kumar, 2021).
Amino- and Fluoro-substituted Quinoline-4-carboxylic Acid Derivatives Further research into amino substituted quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines. The study reveals that many of these compounds demonstrate significant anticancer activity, with some outperforming standard drugs in cellular viability tests. Additionally, apoptotic DNA fragmentation studies confirm the induction of apoptosis by these compounds, making them promising leads for novel anticancer treatments (Bhatt, Agrawal, & Patel, 2015).
安全和危害
未来方向
Quinoline and its derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, indicating potential for future research and development . Additionally, quinoline is an essential segment of both natural and synthetic compounds, particularly in the field of medicinal chemistry .
属性
IUPAC Name |
2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXTMYSORWWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

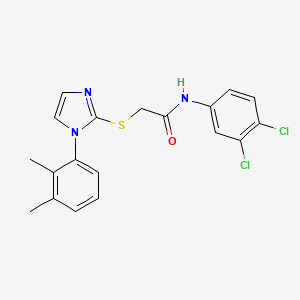
![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)
![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)
![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)
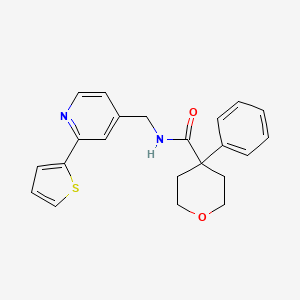
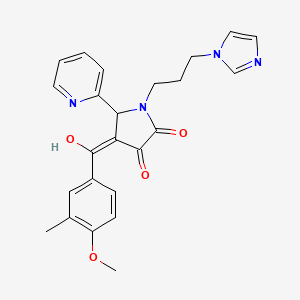
![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)
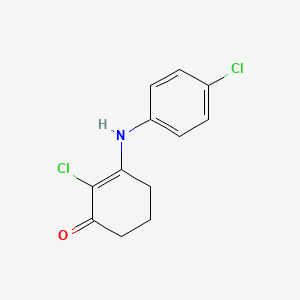
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)
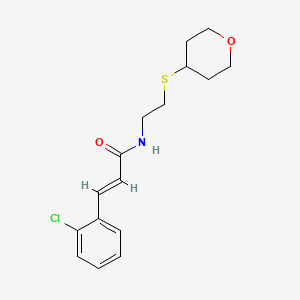
![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)